Procyanidin B4

説明

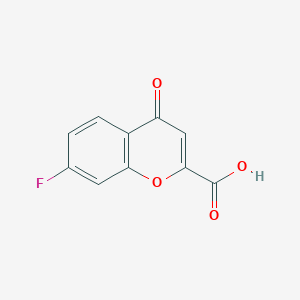

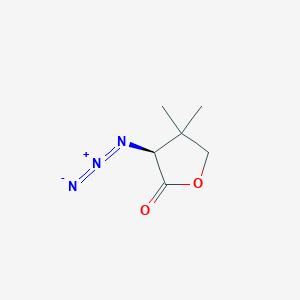

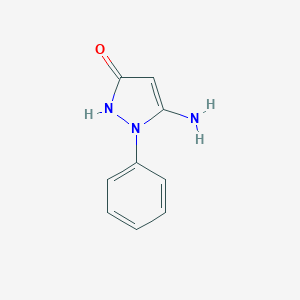

Procyanidin B4 is a polyphenol flavonoid dimer of (+)-catechin and (–)-epicatechin1. It is a B type proanthocyanidin found in the litchi pericarp, in grape seeds, and in beer2. It has diverse biological activities, including significant antioxidant activity3.

Synthesis Analysis

Procyanidins are derived from proanthocyanidins, also known as condensed tannins4. The structure elucidation of procyanidins has been an intense area of investigation, with a focus on mass spectrometric approaches, especially liquid chromatography-tandem mass spectrometry (LC–MS/MS) and matrix-assisted laser desorption ionization (MALDI) MS/MS4.

Molecular Structure Analysis

The molecular formula of Procyanidin B4 is C30H26O125. B-type procyanidins, including Procyanidin B4, are characterized by a single interflavan bond between carbon-4 of the B-ring and either carbon-8 or carbon-6 of the C-ring4.

Chemical Reactions Analysis

Procyanidins, including Procyanidin B4, have been studied using hydrophilic interaction chromatography (HILIC), a type of normal phase separation, in which the analyte is retained by partitioning between an aqueous layer on the hydrophilic stationary phase and the hydrophobic eluent4.

Physical And Chemical Properties Analysis

The average mass of Procyanidin B4 is 578.520 Da and its monoisotopic mass is 578.142456 Da5.

科学的研究の応用

Metabolic Absorption and Health Effects

Procyanidin B4, a polyphenol, has been studied for its systemic absorption and metabolic effects. In pigs, it's absorbed intact and excreted in urine, while also being degraded into monomeric units like catechin and epicatechin. These findings suggest similar absorption patterns in humans due to comparable gastrointestinal tracts, highlighting its potential health benefits (Humpf, 2016).

Potential in Hair Growth

Remarkably, topical application of procyanidin B4 has shown potential as a hair growth agent. Clinical trials revealed significant increases in hair number and diameter in humans, suggesting its efficacy in treating male pattern baldness without adverse side effects (Kamimura, Takahashi, & Watanabe, 2000); (Takahashi, Kamimura, Yokoo, Honda, & Watanabe, 2001).

Antioxidant Properties

Procyanidin B4 exhibits significant antioxidant activities. This compound has been shown to enhance the antioxidant defense system, including increased activities of enzymes like SOD, CAT, and GSH-Px. These properties make it a promising agent in various health applications, such as reducing oxidative stress and DNA damage (Simonetti, Ciappellano, Gardana, Bramati, & Pietta, 2002).

Neuroprotective Effects

Research also indicates that procyanidin B4 has neuroprotective effects. It can increase the survival of cells under oxidative stress and improve movement behavior disorders, suggesting a positive correlation between its neuroprotective effect and the degree of polymerization (Juan Chen et al., 2022).

Potential Against Obesity and Liver Disease

Procyanidin B4 is also investigated for its potential against obesity and liver disease. It has shown effectiveness in reducing weight gain and improving lipid profiles in high-fat diet-induced obese models. It also modifies gut microbiota composition, demonstrating its therapeutic potential in metabolic diseases (Zheng et al., 2018); (Su et al., 2018).

Dental and Oral Health Benefits

Procyanidin B4 has been recognized for its potential in treating oral diseases. Its pharmacological properties, including antibacterial and anti-inflammatory effects, make it a suitable candidate for addressing dental caries, periodontitis, and endodontic infections (Huan Chen et al., 2022).

Immunomodulatory Effects

It also plays a role in immunomodulation. Studies show that procyanidin B2 activates PPARγ, inducing M2 macrophage polarization, a critical process in mitigating inflammatory diseases (Tian et al., 2019).

Protective Effects on Liver Injury

Additionally, procyanidin B2 has shown protective effects against CCl4-induced acute liver injury in mice, decreasing inflammatory markers and suppressing hepatocyte apoptosis (Yang, Zhang, Guan, & Hua, 2015).

Wound Healing Properties

A systematic review of procyanidins indicates their potential benefits in wound healing, showing significant effects on cellular proliferation, antibacterial, anti-inflammatory, and antioxidant activities (Ferni, 2022).

Safety And Hazards

Procyanidin B4 is generally considered safe6. However, in case of contact with eyes or skin, it is recommended to flush with plenty of water6. If ingested or inhaled, medical attention should be sought immediately6.

将来の方向性

The neuroprotective effect of procyanidins, including Procyanidin B4, is positively correlated with their degree of polymerization7. This suggests that future research could focus on the development of procyanidins with higher degrees of polymerization for enhanced neuroprotective effects7.

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-VUGKQVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183357 | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin B4 | |

CAS RN |

29106-51-2, 4852-22-6 | |

| Record name | Procyanidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B4, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)